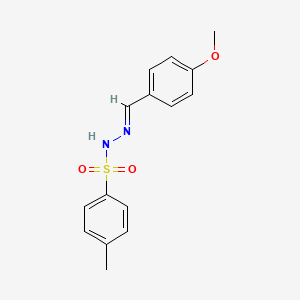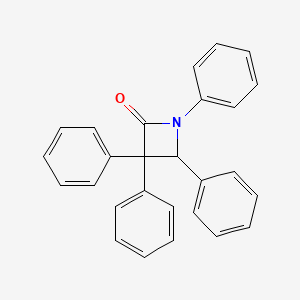
2-Butoxy-5-methylpyridine-3-boronic acid
Overview
Description
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a well-studied area. Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This process is significant in the synthesis of various boronic acids and their derivatives .Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions. One of the most widely applied reactions involving boronic acids is the Suzuki–Miyaura cross-coupling . This reaction is used to form carbon-carbon bonds under mild and functional group tolerant conditions .Scientific Research Applications
Electrochemical Oxidation and Wastewater Treatment
2-Butoxy-5-methylpyridine-3-boronic acid, as part of the boronic acid family, can be associated with electrochemical oxidation processes. In a study by Iniesta et al. (2001), the electrochemical oxidation of 3-methylpyridine at a boron-doped diamond electrode was explored, suggesting potential applications in electroorganic synthesis and wastewater treatment. Boronic acids like this compound can be involved in these processes due to their reactivity in electrochemical environments (Iniesta et al., 2001).
Synthesis and Chemistry
Boronic acids are crucial in the synthesis of various chemical compounds. For instance, Bouillon et al. (2003) discussed the synthesis of halopyridinylboronic acids and esters, highlighting their stability and application in Suzuki cross-coupling. This indicates that compounds like this compound could be used in similar synthetic pathways to create novel chemical libraries (Bouillon et al., 2003).
Responsive Polymers and Materials
The boronic acid-functionalized polymers have gained attention for their responsiveness to changes in pH and sugar concentrations. Vancoillie et al. (2016) discussed the synthesis of boronic acid-decorated poly(2-oxazoline)s, which have applications in responsive membranes, drug delivery, and sensor materials. This research suggests that this compound might play a role in the development of responsive polymeric systems (Vancoillie et al., 2016).
Electrochemical Sensing
Nicolas et al. (2001) investigated the electrochemical behavior of a boronic acid-substituted bipyridine Fe(II) complex, emphasizing its potential in electrochemical sensing applications. This research indicates the relevance of boronic acids, including this compound, in the development of sensors for detecting various substances (Nicolas et al., 2001).
Fluorescent Chemosensors
Boronic acids are known for their application in the development of fluorescent chemosensors. Huang et al. (2012) summarized the progress of boronic acid sensors for various substances, including carbohydrates and bioactive substances. This suggests the potential of this compound in the field of fluorescent sensing (Huang et al., 2012).
Microwave-Assisted Synthesis
Dimauro and Kennedy (2007) highlighted the use of boronic acids in microwave-assisted synthesis, particularly for the rapid and efficient synthesis of imidazopyridines. This underscores the potential of this compound in facilitating efficient synthesis methods (Dimauro & Kennedy, 2007).
Bridging Ligands in Chemistry
Boronic acids, including this compound, can act as bridging ligands in chemical compounds. Braunschweig et al. (2005) explored the Lewis acidity of boronic acid compounds and their use in constructing heterodinuclear bridging complexes, indicating the potential applications in advanced chemical synthesis (Braunschweig et al., 2005).
Biomedical Applications
Boronic acid-containing polymers, potentially including derivatives of this compound, have applications in biomedical fields. Cambre and Sumerlin (2011) discussed the use of these polymers in the treatment of various diseases, highlighting their unique reactivity and responsive nature (Cambre & Sumerlin, 2011).
Mechanism of Action
Target of Action
The primary target of 2-Butoxy-5-methylpyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound affects the SM cross-coupling reaction pathway . This pathway involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a metal catalyst (typically palladium) and the reaction conditions . The compound is known for its exceptional mildness and functional group tolerance, suggesting that it can perform effectively under a wide range of conditions .
Safety and Hazards
Future Directions
Boronic acids and their derivatives have been gaining interest in the field of medicinal chemistry . The Suzuki–Miyaura cross-coupling, in particular, is a widely applied reaction that has been tailored for specific conditions . The continued study and development of new boronic acids and their derivatives could lead to the discovery of new drugs and advancements in organic synthesis .
properties
IUPAC Name |
(2-butoxy-5-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO3/c1-3-4-5-15-10-9(11(13)14)6-8(2)7-12-10/h6-7,13-14H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLJBFIYFSIFEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCCCC)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301238956 | |
| Record name | Boronic acid, B-(2-butoxy-5-methyl-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301238956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096330-20-8 | |
| Record name | Boronic acid, B-(2-butoxy-5-methyl-3-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096330-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2-butoxy-5-methyl-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301238956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




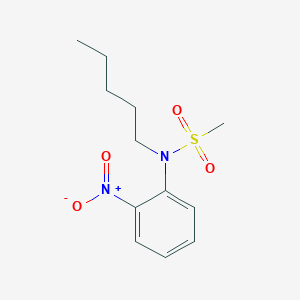
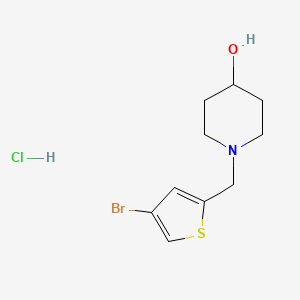
![Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B3060161.png)

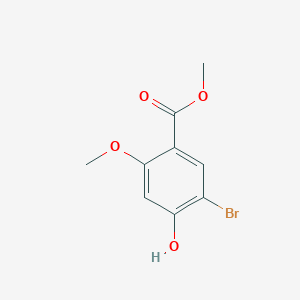

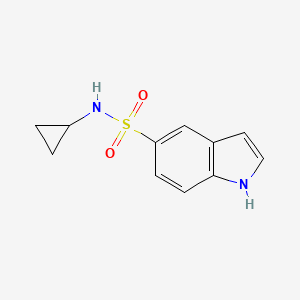
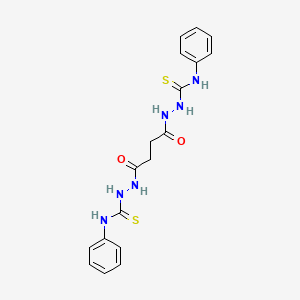
![Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B3060171.png)


